molecular formula C9H18OSe B14553244 2-(Methylselanyl)octanal CAS No. 61759-15-7

2-(Methylselanyl)octanal

Cat. No.: B14553244
CAS No.: 61759-15-7
M. Wt: 221.21 g/mol
InChI Key: JHODJNHJWMMDCW-UHFFFAOYSA-N
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Description

2-(Methylselanyl)octanal is an organic compound characterized by the presence of a methylselanyl group attached to an octanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylselanyl)octanal typically involves the introduction of a methylselanyl group to an octanal molecule. One common method is the reaction of octanal with methylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of octanal to the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylselanyl)octanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: 2-(Methylselanyl)octanoic acid.

    Reduction: 2-(Methylselanyl)octanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylselanyl)octanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 2-(Methylselanyl)octanal involves its interaction with various molecular targets. The methylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

    Octanal: A simple aldehyde with similar reactivity but lacking the methylselanyl group.

    2-Octenal: An unsaturated aldehyde with a double bond, offering different reactivity and applications.

    2-Octanol: The corresponding alcohol, which can be derived from the reduction of 2-(Methylselanyl)octanal.

Uniqueness: this compound is unique due to the presence of the methylselanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

61759-15-7

Molecular Formula

C9H18OSe

Molecular Weight

221.21 g/mol

IUPAC Name

2-methylselanyloctanal

InChI

InChI=1S/C9H18OSe/c1-3-4-5-6-7-9(8-10)11-2/h8-9H,3-7H2,1-2H3

InChI Key

JHODJNHJWMMDCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C=O)[Se]C

Origin of Product

United States

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